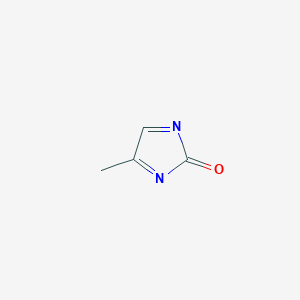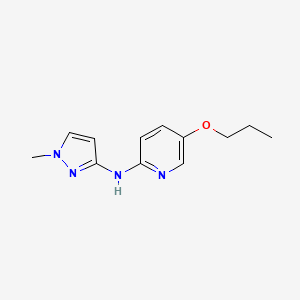
1-(3-Bromo-5-fluoropyridin-4-yl)ethanol
描述
1-(3-Bromo-5-fluoropyridin-4-yl)ethanol is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 3rd position, a fluorine atom at the 5th position, and an ethanol group attached to the 4th position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
The synthesis of 1-(3-Bromo-5-fluoropyridin-4-yl)ethanol typically involves several steps:
-
Synthetic Routes and Reaction Conditions
Step 1: The starting material, 3-bromo-5-fluoropyridine, is subjected to a nucleophilic substitution reaction with an appropriate reagent to introduce the ethanol group at the 4th position.
Step 2: The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.
Step 3: The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
-
Industrial Production Methods
- Industrial production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield.
- The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
化学反应分析
1-(3-Bromo-5-fluoropyridin-4-yl)ethanol undergoes various chemical reactions, including:
-
Oxidation
- This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
-
Reduction
- Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding alcohols or amines.
-
Substitution
- The bromine and fluorine atoms in the compound can undergo substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
-
Common Reagents and Conditions
- Common reagents used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride).
- Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
-
Major Products Formed
- The major products formed from these reactions include various substituted pyridine derivatives, alcohols, ketones, and amines.
科学研究应用
1-(3-Bromo-5-fluoropyridin-4-yl)ethanol has a wide range of applications in scientific research:
-
Chemistry
- It is used as a building block in the synthesis of more complex organic molecules.
- It serves as a precursor for the development of new pharmaceuticals and agrochemicals.
-
Biology
- The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
- It is employed in the development of new biochemical assays and diagnostic tools.
-
Medicine
- Research on this compound has led to the discovery of potential therapeutic agents for various diseases.
- It is investigated for its potential use in drug delivery systems and targeted therapies.
-
Industry
- The compound is used in the production of specialty chemicals and materials.
- It is employed in the development of new catalysts and polymerization agents.
作用机制
The mechanism by which 1-(3-Bromo-5-fluoropyridin-4-yl)ethanol exerts its effects involves several molecular targets and pathways:
-
Molecular Targets
- The compound interacts with specific enzymes and receptors in biological systems.
- It binds to active sites of enzymes, inhibiting or modulating their activity.
-
Pathways Involved
- The compound affects various biochemical pathways, including signal transduction and metabolic pathways.
- It influences the expression of genes involved in cell growth, differentiation, and apoptosis.
相似化合物的比较
1-(3-Bromo-5-fluoropyridin-4-yl)ethanol can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
- 1-(3-Bromo-5-Fluoro-pyridin-4-yl)-methanol
- 1-(3-Bromo-5-Fluoro-pyridin-4-yl)-amine
- 1-(3-Bromo-5-Fluoro-pyridin-4-yl)-ketone
-
Uniqueness
- The presence of both bromine and fluorine atoms in the pyridine ring imparts unique chemical reactivity and biological activity to the compound.
- The ethanol group enhances the compound’s solubility and facilitates its use in various chemical reactions and biological assays.
属性
分子式 |
C7H7BrFNO |
|---|---|
分子量 |
220.04 g/mol |
IUPAC 名称 |
1-(3-bromo-5-fluoropyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H7BrFNO/c1-4(11)7-5(8)2-10-3-6(7)9/h2-4,11H,1H3 |
InChI 键 |
TWSVIKMZGVJRFX-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=C(C=NC=C1F)Br)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
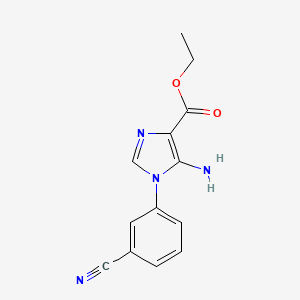
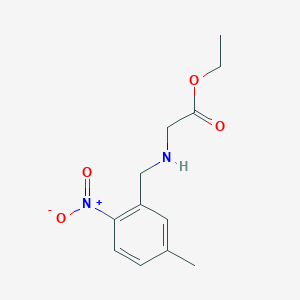

![N-(3-Amino-4-{[(4,4-difluorocyclohexyl)methyl]amino}phenyl)acetamide](/img/structure/B8301497.png)
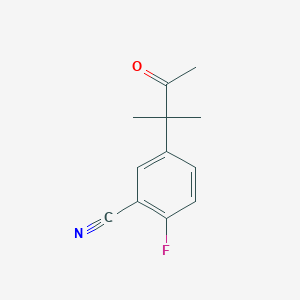
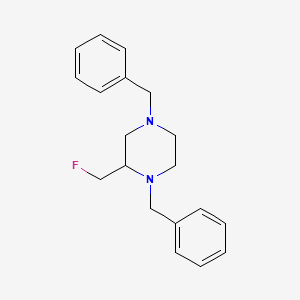
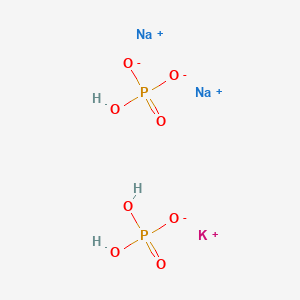
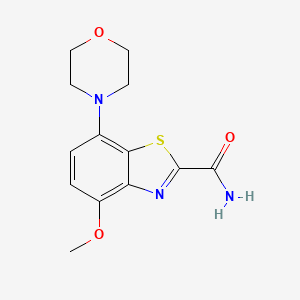
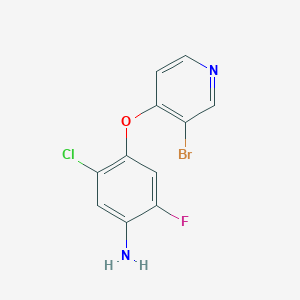
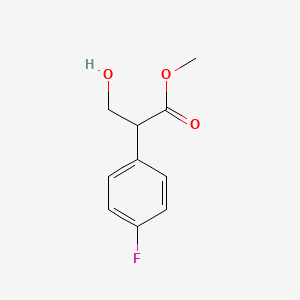
![1-[2-Chloro-4-(2,4-difluorophenoxy)phenyl]ethanone](/img/structure/B8301565.png)
![8-methylspiro[4.5]decan-1-one, Mixture of diastereomers](/img/structure/B8301568.png)
